molecular formula C6H11NO3 B13583239 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol

2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol

Cat. No.: B13583239
M. Wt: 145.16 g/mol
InChI Key: VNBKWGFFPMSTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-3-azabicyclo[222]octane-5,6-diol is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of Schiff bases with secondary amides of acetoacetic acid . The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as preparative HPLC can be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield dicarbonyl compounds, while reduction reactions can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 2,3-dioxabicyclo[2.2.2]octane-5,6-diols . These compounds share structural similarities but differ in their chemical properties and applications. The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various research and industrial purposes.

Similar Compounds

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol

InChI

InChI=1S/C6H11NO3/c8-5-3-1-2-4(6(5)9)10-7-3/h3-9H,1-2H2

InChI Key

VNBKWGFFPMSTQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1NO2)O)O

Origin of Product

United States

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